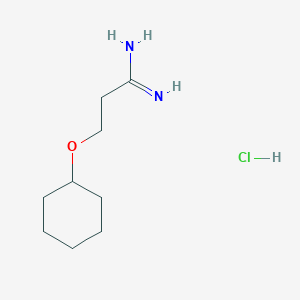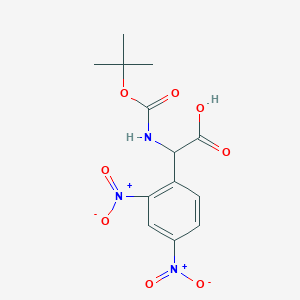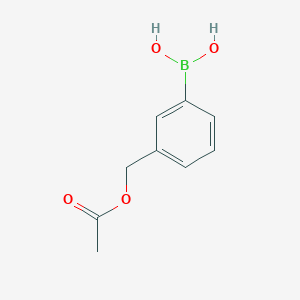
Acide 3-fluoro-4-(1H-pyrrol-1-yl)benzoïque
Vue d'ensemble
Description
3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a chemical compound with the molecular weight of 205.19 . It is a heterocyclic compound .
Molecular Structure Analysis
The InChI code for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is1S/C11H8FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Agents anti-inflammatoires
Les dérivés de fluoropyrrole, qui comprennent des composés comme « l'acide 3-fluoro-4-(1H-pyrrol-1-yl)benzoïque », sont connus pour être d'importants agents anti-inflammatoires . Ils peuvent être utilisés dans le traitement de maladies comme l'arthrite, où l'inflammation est un symptôme majeur.
Antagonistes du récepteur de la GnRH
Ces composés sont également des antagonistes stables du récepteur de la GnRH (hormone de libération des gonadotrophines) . Cela signifie qu'ils peuvent être utilisés dans le traitement de maladies comme l'endométriose ou le cancer de la prostate, où une réduction des taux de certaines hormones sexuelles est bénéfique.
Inhibiteurs de la polymérase NS5B du VHC
Les dérivés de fluoropyrrole sont connus pour inhiber la polymérase NS5B du VHC , une enzyme cruciale pour la réplication du virus de l'hépatite C. Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antiviraux.
Antagonistes du récepteur de l'angiotensine II
Ces composés sont utilisés comme antagonistes du récepteur de l'angiotensine II , ce qui signifie qu'ils peuvent aider à traiter l'hypertension en bloquant l'action de l'angiotensine II, une hormone qui provoque la constriction des vaisseaux sanguins.
Insecticides
Un dérivé de pyrrole fluoré connu sous le nom de chlorfenapyr a été commercialisé comme un insecticide à large spectre . Cela suggère que « l'this compound » pourrait potentiellement avoir des applications dans la lutte antiparasitaire.
Agents anticancéreux
Le pyrrole et ses dérivés ont montré de puissantes activités anticancéreuses . Ils sont impliqués dans plusieurs mécanismes d'activités cytotoxiques, tels que les inhibiteurs de la dihydrofolate réductase, les inhibiteurs de la tyrosine kinase et les inhibiteurs de la kinase dépendante des cyclines .
Activité antibactérienne
Les pyrroles présentent de nombreux types d'activité biologique, y compris une activité antibactérienne in vitro . Cela suggère que « l'this compound » pourrait potentiellement être utilisé dans le développement de nouveaux antibiotiques.
Activité antiproliférative
Les pyrroles ont montré une activité antiproliférative dans les cellules HL60 . Cela suggère que « l'this compound » pourrait potentiellement être utilisé dans le traitement de la leucémie et d'autres types de cancer.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid(1H-pyrrol-1-yl)benzoic acid is not fully understood. However, it is known that this compound binds to a variety of proteins and enzymes, resulting in changes in the structure and function of these proteins and enzymes. In addition, it is believed to interact with certain receptors, resulting in changes in the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid(1H-pyrrol-1-yl)benzoic acid are not fully understood. However, it is known to have a variety of effects on cells, including changes in cell metabolism, cell growth and differentiation, and gene expression. In addition, it has been shown to have an effect on the immune system, as well as on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid(1H-pyrrol-1-yl)benzoic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a highly polar compound with a low melting point, making it easy to handle and store. Additionally, it is a highly soluble compound, making it easy to dissolve in aqueous solutions. On the other hand, it is a highly reactive compound and can react with other compounds, such as proteins and enzymes, making it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid(1H-pyrrol-1-yl)benzoic acid. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to develop new and improved synthesis methods for this compound. Furthermore, further research could be conducted to explore its potential applications in the medical and industrial fields. Finally, further research could be conducted to explore its potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-fluoro-4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCCZZCELDWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268014 | |
| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258649-91-0 | |
| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)


![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)

![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)






